molecular formula C15H18N2OS3 B11533260 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl thiomorpholine-4-carbodithioate

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl thiomorpholine-4-carbodithioate

Cat. No.: B11533260
M. Wt: 338.5 g/mol
InChI Key: XNCMLHWNCRWLSZ-UHFFFAOYSA-N
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Description

2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL THIOMORPHOLINE-4-CARBODITHIOATE is a complex organic compound with a unique structure that includes an isoindole moiety and a thiomorpholine ring

Preparation Methods

The synthesis of 2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL THIOMORPHOLINE-4-CARBODITHIOATE typically involves multi-step organic reactions. One common synthetic route includes the reaction of isoindole derivatives with thiomorpholine-4-carbodithioate under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL THIOMORPHOLINE-4-CARBODITHIOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .

Comparison with Similar Compounds

Similar compounds to 2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL THIOMORPHOLINE-4-CARBODITHIOATE include other isoindole derivatives and thiomorpholine-containing compounds. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example:

Properties

Molecular Formula

C15H18N2OS3

Molecular Weight

338.5 g/mol

IUPAC Name

2-(3-oxo-1H-isoindol-2-yl)ethyl thiomorpholine-4-carbodithioate

InChI

InChI=1S/C15H18N2OS3/c18-14-13-4-2-1-3-12(13)11-17(14)7-10-21-15(19)16-5-8-20-9-6-16/h1-4H,5-11H2

InChI Key

XNCMLHWNCRWLSZ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=S)SCCN2CC3=CC=CC=C3C2=O

Origin of Product

United States

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